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CAS No.: 51484-40-3

Cat. No.: S526059

Identified Computational Screening for Difenpiramide

One research study employed a computational approach to identify existing drugs that could bind to a novel
target on the SARS-CoV-2 spike protein. In this screening, difenpiramide was identified as a potential

candidate, and its calculated binding energy is summarized in the table below [1].

Drug . Calculated Binding Energy (AG,
. Therapeutic Class / Notes
Candidate kcal/mol)

Difenpiramide Analgesic/Anti-inflammatory (NSAID) -19.56
[2]

Caprospinol (Top candidate from the same study) -38.89
The binding energy (AG) is a key computational metric predicting the strength of the interaction between a
drug and its target, where more negative values typically indicate stronger binding [1].

This study followed a typical structure-based drug discovery workflow, illustrated below.
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The workflow above is generalized from the identified study [1] and common practices in the field [3].
However, for difenpiramide, the search results indicate that the process did not proceed to the experimental

validation stage for this particular compound [1].
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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